molecular formula C6H8N2<br>C6H8N2<br>C6H4(NH2)2 B122844 p-Phenylenediamine CAS No. 106-50-3

p-Phenylenediamine

Cat. No.: B122844
CAS No.: 106-50-3
M. Wt: 108.14 g/mol
InChI Key: CBCKQZAAMUWICA-UHFFFAOYSA-N
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Description

It is a derivative of aniline and appears as a white crystalline solid that darkens upon exposure to air due to oxidation . This compound is primarily used in the production of engineering polymers and composites, such as Kevlar, and is also a common ingredient in hair dyes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Basic Information

  • Chemical Formula : C6H8N2
  • Molecular Weight : 108.15 g/mol
  • CAS Number : 106-50-3

PPD is characterized by its ability to undergo oxidation, making it a valuable component in dye formulations and other chemical processes.

Applications in Hair Dyes

PPD is a common ingredient in oxidative hair dyes, where it acts as a colorant. It is typically used at concentrations up to 4% in formulations. The compound's ability to form stable colors upon oxidation makes it particularly useful in the cosmetics industry . However, its use has raised safety concerns due to potential allergic reactions and sensitization among users.

Case Study: Sensitization Rates

A case-control study conducted in the northern Netherlands found that the prevalence of PPD sensitization was approximately 4% among patch-tested individuals. This highlights the need for careful monitoring and regulation of PPD in cosmetic products .

Rubber Manufacturing

PPD is utilized as an antioxidant in rubber products, enhancing their durability and resistance to degradation under heat and stress. Its properties make it suitable for applications in tire manufacturing and other rubber goods .

Dye Production

The compound is extensively used in textile dyeing processes, providing vibrant colors that are resistant to fading during washing. PPD's low toxicity and high stability at elevated temperatures contribute to its popularity in this sector .

Environmental Applications

PPD serves as a reagent for the removal of nitrogen and sulfur oxides from waste gases, contributing to pollution control efforts. Additionally, it is employed in analytical chemistry as an indicator for various compounds, including hydrogen sulfide and thiocyanates .

Biochemical Applications

In biochemical research, PPD is used as a substrate for measuring the activity of oxidative enzymes and as a staining agent for biological materials. Its role as a chromogenic spray reagent in thin-layer chromatography further underscores its versatility .

Safety and Toxicology Studies

While PPD has numerous applications, safety assessments are crucial due to its potential health risks. Studies have indicated that PPD can cause skin sensitization and allergic reactions, particularly among individuals with prolonged exposure, such as workers in hair dye manufacturing .

Toxicity Findings

  • In animal studies, PPD has shown non-carcinogenic properties at certain exposure levels; however, concerns regarding mutagenicity have been noted under specific conditions .
  • A dermal study indicated no significant effects with hair dye formulations containing up to 5% PPD over 90 days .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Hair DyesColorant in oxidative hair dye formulationsStable color development
Rubber ManufacturingAntioxidant for rubber productsEnhanced durability
Textile DyeingDyeing agent providing vibrant colorsLow toxicity, high stability
Environmental ChemistryReagent for gas treatmentPollution control
Biochemical ResearchSubstrate for enzyme activity measurementVersatile analytical applications

Comparison with Similar Compounds

    o-Phenylenediamine: An isomer with the amino groups in the ortho position.

    m-Phenylenediamine: An isomer with the amino groups in the meta position.

Uniqueness of p-Phenylenediamine:

Biological Activity

p-Phenylenediamine (PPD) is an aromatic amine widely used in various industrial applications, particularly in hair dyes and as a precursor in the synthesis of polymers and pharmaceuticals. Despite its utility, PPD has been associated with several biological activities, including mutagenicity, toxicity, and immunological effects. This article summarizes key findings on the biological activity of PPD, supported by data tables and case studies.

Chemical Structure and Properties

PPD, with the chemical formula C6_6H8_8N2_2, is a colorless to pale yellow solid that is soluble in water and organic solvents. Its structure consists of two amine groups attached to a benzene ring, contributing to its reactivity and biological interactions.

Mutagenicity Studies

Research has demonstrated that PPD exhibits weak mutagenic properties. A study using Ames test strains TA98 and TA100 indicated that PPD was weakly mutagenic with metabolic activation, particularly in the presence of S9 mix, which contains metabolic enzymes . The compound induced chromosomal aberrations in Chinese hamster ovary (CHO) cells, suggesting potential genotoxic effects .

Study Test System Result
Ames TestSalmonella strains TA98/TA100Weakly mutagenic with metabolic activation
Chromosomal AberrationCHO cellsInduced dose-related increase

Toxicity Assessments

Toxicological evaluations have identified PPD as having significant toxicity at certain doses. The minimal lethal dose in rats was reported at 75 mg/kg, with lower doses causing adverse effects . In chronic exposure studies, body weight decrements were observed at doses as low as 34.4 mg/kg/day in female rats .

Study Type Species Dose (mg/kg/day) Effect
Acute ToxicityRat75Lethal dose
Chronic ToxicityRat34.4Body weight decrement

Immunological Effects

PPD has been implicated in allergic reactions and immunotoxicity. A study involving workers exposed to PPD in a hair dye factory found associations between exposure levels and respiratory issues, including impaired pulmonary function . The study categorized exposure into three groups based on air concentration, revealing significant differences in forced expiratory volume (FEV1) among groups.

Exposure Group PPD Concentration (mg/m³) FEV1 (%)
Low< 0.00001Higher
Medium0.00001 – 0.00033Intermediate
High0.00033 – 0.047Lowest

Case Studies

Several case studies highlight the acute effects of PPD exposure:

  • A reported case of attempted suicide by ingestion of hair dye containing PPD resulted in severe health complications but was managed effectively through prompt medical intervention .
  • Another study documented respiratory distress among individuals exposed to high levels of PPD during occupational activities, emphasizing the need for safety measures in workplaces using this compound .

Q & A

Q. What analytical methods are recommended for detecting and quantifying p-Phenylenediamine in biological or environmental samples?

Basic Research Question
High-performance liquid chromatography (HPLC) coupled with UV detection is a robust method for separating and quantifying PPD isomers (e.g., ortho-, meta-, and para-phenylenediamine). A validated protocol using a mixed-mode stationary phase column (e.g., Primesep 100) with an isocratic mobile phase (water, acetonitrile, and sulfuric acid) achieves baseline separation of isomers at 210 nm . For biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity, particularly for trace-level detection in occupational exposure studies. Method validation should include recovery rates, limit of detection (LOD), and matrix effect assessments.

Q. How can researchers design cross-sectional studies to assess occupational exposure risks of PPD?

Basic Research Question
A standardized protocol involves:

  • Questionnaire design : Capture occupational history, frequency of PPD handling, and protective equipment usage ( used EpiData 3.1 for data structuring) .
  • Biomarker analysis : Measure urinary metabolites (e.g., N-acetylated derivatives) and correlate with liver/kidney function markers (e.g., ALT, creatinine).
  • Statistical tools : Use SPSS or R for multivariate regression to adjust for confounders like age, smoking, and comorbidities .

Q. What methodologies resolve contradictions in epidemiological data on PPD sensitization and allergic responses?

Advanced Research Question
Discrepancies in sensitization rates (e.g., hair dye users vs. occupational workers) require:

  • Stratified analysis : Segment data by exposure route (e.g., dermal vs. inhalation) and duration. A German IVDK study (2008–2013) identified hair dyeing (OR 6.0), henna tattoos (OR 2.4), and hairdressing occupation (OR 2.1) as key risk factors .
  • Patch-test standardization : Control for cross-reactivity with structurally related compounds (e.g., N-substituted PPD derivatives).
  • Dose-response modeling : Use logistic regression to quantify thresholds for eliciting allergic reactions.

Q. How can category approaches under EPA’s High Production Volume (HPV) Program streamline toxicity testing for PPD derivatives?

Advanced Research Question
The EPA’s Substituted p-Phenylenediamines category groups structurally similar compounds (e.g., shared benzene ring with amino groups) to bridge data gaps. Key steps include:

  • Structural-activity relationships (SAR) : Compare physicochemical properties (logP, pKa) and metabolic pathways across category members.
  • Data bridging : Use existing acute toxicity or ecotoxicology data from analogs (e.g., N-methylheptyl-PPD) to predict untested endpoints .
  • Validation : Confirm correlations via in vitro assays (e.g., Ames test for mutagenicity) and in silico tools like OECD QSAR Toolbox.

Q. What experimental strategies validate read-across approaches for PPD risk assessment?

Advanced Research Question
Read-across requires:

  • Structural similarity : Align functional groups (e.g., amino, benzene rings) and metabolic pathways (e.g., N-acetylation) between PPD and analogs .
  • Tiered testing : Prioritize in vitro assays (e.g., KeratinoSens™ for skin sensitization) followed by in vivo corroboration.
  • Uncertainty quantification : Apply the European Chemicals Agency (ECHA) guidelines to assess data adequacy and extrapolation reliability.

Q. How do researchers investigate PPD’s metabolic pathways and hepatotoxicity mechanisms?

Advanced Research Question

  • Metabolite profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., N-hydroxy-PPD) in in vitro hepatocyte models .
  • Oxidative stress assays : Measure glutathione depletion, lipid peroxidation (MDA levels), and CYP450 inhibition in primary human hepatocytes.
  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics to map pathways like NF-κB activation or mitochondrial dysfunction.

Q. What statistical frameworks address variability in PPD toxicity data across in vitro and in vivo studies?

Advanced Research Question

  • Meta-analysis : Pool data from REACH registrations and published studies, applying random-effects models to account for inter-study heterogeneity.
  • Benchmark dose (BMD) modeling : Derive toxicity thresholds using EPA’s BMDS software, prioritizing endpoints with high human relevance (e.g., renal tubular necrosis).
  • Uncertainty factors : Adjust no-observed-adverse-effect levels (NOAELs) using species-specific pharmacokinetic scaling.

Q. How are advanced computational tools (e.g., QSAR, molecular docking) applied to predict PPD reactivity?

Advanced Research Question

  • Quantum mechanical calculations : Simulate PPD’s electron affinity to predict oxidative hair dye formation mechanisms.
  • Molecular docking : Model PPD’s interaction with skin proteins (e.g., human serum albumin) to explain sensitization potential.
  • Machine learning : Train classifiers on existing toxicity databases (e.g., ECOTOX) to prioritize high-risk derivatives for testing.

Properties

IUPAC Name

benzene-1,4-diamine
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InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2
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InChI Key

CBCKQZAAMUWICA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)N
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Molecular Formula

C6H8N2, Array
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Related CAS

25168-37-0, Array
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DSSTOX Substance ID

DTXSID9021138
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Molecular Weight

108.14 g/mol
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Physical Description

P-phenylenediamine appears as a white to purple crystalline solid (melting point 234 F) that turns purple to black in air. Flash point 309 F. Toxic by skin absorption, inhalation or ingestion. Used for production of aramid fiber, antioxidants, as a laboratory reagent, in photographic developing, and as a dye for hair and furs., Liquid; Pellets or Large Crystals, White to slightly red, crystalline solid; [NIOSH], WHITE-TO-SLIGHTLY-RED CRYSTALS. TURNS DARK ON EXPOSURE TO AIR., White to slightly red, crystalline solid.
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Boiling Point

513 °F at 760 mmHg (NTP, 1992), 267 °C, 513 °F
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Flash Point

311 °F (NTP, 1992), 311 °F, 156 °C c.c., 312 °F
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Solubility

4 % at 75 °F (NIOSH, 2023), SOL IN 100 PARTS COLD WATER; SOL IN ALCOHOL, CHLOROFORM, ETHER, SOL IN HOT BENZENE, Water solubility= 38,000 ppm, Solubility in water, g/100ml at 25 °C: 4, (75 °F): 4%
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Density

Greater than 1 (water= 1), Relative density (water = 1): 1.1
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.72
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Vapor Pressure

less than 1 mmHg (NIOSH, 2023), 0.005 [mmHg], <1 mm Hg at 21 °C (technical product), Vapor pressure, Pa at 100 °C: 144, <1 mmHg
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Mechanism of Action

FROM STUDIES OF THE INTRACUTANEOUS SENSITIZATION OF GUINEA-PIGS USING PARA-PHENYLENEDIAMINE, HYDROQUINONE, QUINHYDRONE AND BENZOQUINONE, IT HAS BEEN SUGGESTED THAT BENZOQUINONE FORMATION PLAYS AN IMPORTANT ROLE IN THE ALLERGIC ACTION OF PARA-PHENYLENEDIAMINE.
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Impurities

ORTHO-PHENYLENEDIAMINE (1,2-DIAMINOBENZENE) CONTENT, 0.1% MAXIMUM; AND IRON CONTENT, 50 MG/KG MAXIMUM.
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Color/Form

WHITE TO SLIGHTLY RED CRYSTALS, WHITE PLATES FROM BENZENE, ETHER

CAS No.

106-50-3
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Melting Point

284 °F (NTP, 1992), 145-147 °C, 139-147 °C, 295 °F
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Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
Name
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Yield
70%

Synthesis routes and methods II

Procedure details

A 100 ml, glass, sealed container (autoclave) was charged with 10.0 g (92.5 mmol) of 1,4-phenylenediamine, 704 mg (3.70 mmol, 4 mol %) of p-toluenesulfonic acid monohydrate, and 40.7 g (185 mmol, 2 equivalents) of hexafluoroacetone trihydrate, and the inside of the system was turned into a nitrogen atmosphere. Then, the temperature increased was started, and the inside temperature of the reaction liquid was set to 110° C. After stirring for 21 hours, the reaction liquid was cooled down. The reaction liquid was found by gas chromatography (GC) analysis to contain 75.5% of the target compound, 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine, 3.6% of 1,4-phenylenediamine, and 20.9% of imines produced by the reaction of hexafluoroacetone with the amine moiety of 1,4-phenylenediamine. 200 ml of water were added to the reaction liquid, and it was cooled down in iced bath. The precipitated solid was filtered and vacuum dried, thereby obtaining 24.7 g (yield: 97%; purity: 78.9%) of crude 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine. This crude product was recrystallized in toluene, thereby obtaining 18.6 g (yield: 73%; purity; 99.4%) of the target 1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
704 mg
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(2-hydroxyhexafluoro-2-propyl)-2,5-phenylenediamine
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[Compound]
Name
imines
Quantity
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Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Next, various aromatic dicarboxyic acids (4 mmol), various aromatic diamines (4 mmol), pentamethylbenzene (4 g), N-methylpyrrolidinone (NMP) (1 g), and 3,4,5-trifluorophenylboric acid (0.04 mmol) were poured into a Schlenk and stirred at 200° C. (temperature of oil bath) for one day. The other conditions were the same as in Example 2. When m-phenylenediamine and isophthalic acid were polycondensed as in chemical formula 2, the isolation yield of nomex was 99% or more. As to the isolation yield of keylar, the same result was obtained for a case of chemical formula 3, where p-phenylenediamine and terephthalic acid were polycondensed. The isolation yield of nomex was 97% for a case of chemical formula 4, where diaminodiphenylether and isophthatic acid were polycondensed. The isolation yield of tellurone was 42% for a case of chemical formula 5, where p-aminobenzoic acid was polycondensed.
[Compound]
Name
aromatic dicarboxyic acids
Quantity
4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic diamines
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
1 g
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Reaction Step One
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Synthesis routes and methods IV

Procedure details

1 part of 4-chlorosulphonyl phthalic acid is added to a solution of 0.5 parts of 1-hydroxy-4-(4-aminoanilino)-anthraquinone, (itself obtained by the reaction of leucoquinizarin with 4-phenylene diamine) in 25 parts of dioxan. The mixture is heated under reflux for 51/2 hours, filtered hot, and the filtrate poured into water. The precipitated product is filtered off, dissolved in dilute sodium carbonate solution at 20°C, screened, and the filtrate acidified with mineral acid to give 0.4 parts of 1-hydroxy-4-[4-(3,4-dicarboxy phenylsulphonylamino)anilino]anthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

p-Phenylenediamine
p-Phenylenediamine
p-Phenylenediamine
p-Phenylenediamine
p-Phenylenediamine
p-Phenylenediamine

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